2-Chloro-8-(trifluoromethyl)quinolin-4-amine
Description
2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a 4-aminoquinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 7. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of quinoline-based compounds, particularly in anticancer, antiviral, and anti-inflammatory applications .
Properties
CAS No. |
1708160-46-6 |
|---|---|
Molecular Formula |
C10H6ClF3N2 |
Molecular Weight |
246.61 g/mol |
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6ClF3N2/c11-8-4-7(15)5-2-1-3-6(9(5)16-8)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
UUJUCRVLVMQJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the condensation of 2-trifluoromethylaniline with suitable carbonyl compounds under acidic conditions, followed by chlorination and amination steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
2-Chloro-8-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: Used in the development of anticancer, antiviral, and antibacterial agents.
Biological Studies: Investigated for its role as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit microtubule polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Position of -CF₃ :
- 7-CF₃ analogues () show superior antiproliferative activity, while 8-CF₃ derivatives () are prioritized for pharmacokinetic optimization .
Amino Group Substitution: Bulky N-substituents (e.g., benzhydrylpiperazine in PL149) enhance solubility and target selectivity .
Halogen Effects :
- Chlorine at position 2 may improve electrophilicity, facilitating covalent interactions with biological targets .
Biological Activity
2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a derivative of quinoline that has garnered attention due to its diverse biological activities. Quinoline compounds are well-known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Quinoline derivatives, including 2-Chloro-8-(trifluoromethyl)quinolin-4-amine, primarily exert their biological effects through interactions with various molecular targets:
- Inhibition of DNA Synthesis : Quinoline compounds can inhibit bacterial DNA synthesis by forming a ternary complex with DNA and topoisomerase enzymes, crucial for DNA replication.
- Microtubule Disruption : Recent studies indicate that certain derivatives can act as microtubule-targeted agents (MTAs), disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural components. The presence of the trifluoromethyl group at the 8-position and the chloro substituent at the 2-position enhances the compound's reactivity and biological potency.
Key Findings from SAR Studies:
- Antitumor Activity : Compounds with similar structural motifs have demonstrated potent anticancer activity against various cell lines, including HeLa and PC3. For instance, a derivative with an IC50 value of 0.01 µM against HeLa cells was reported .
- Selectivity : Research has shown that modifications at specific positions can lead to increased selectivity for cancer cells over non-cancerous cells, enhancing therapeutic efficacy while minimizing toxicity .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-Chloro-8-(trifluoromethyl)quinolin-4-amine and related compounds:
Case Studies
- Antitumor Efficacy : A study evaluated a series of quinoline derivatives, including those structurally similar to 2-Chloro-8-(trifluoromethyl)quinolin-4-amine. The results indicated significant growth inhibition in breast cancer cell lines compared to non-cancerous cell lines, suggesting a promising therapeutic index for these compounds .
- Mechanistic Insights : Another investigation revealed that certain derivatives could effectively disrupt microtubule dynamics in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis. This was corroborated by immunofluorescence assays demonstrating altered tubulin networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
